4-(3-Bromobenzoyl)quinoline: Physicochemical Profiling and Orthogonal Synthetic Utility
4-(3-Bromobenzoyl)quinoline: Physicochemical Profiling and Orthogonal Synthetic Utility
Scaffold Rationale & Executive Summary
In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream library generation. 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) represents a privileged, orthogonal scaffold[1]. It seamlessly integrates a pharmacologically relevant quinoline core with a highly reactive 3-bromobenzoyl moiety.
As an application scientist, I prioritize scaffolds that offer predictable, divergent reactivity. This molecule provides exactly that: three distinct sites for functionalization (the aryl bromide, the bridging ketone, and the quinoline nitrogen) that can be manipulated independently without cross-interference. This whitepaper details the physicochemical properties, mechanistic reactivity, and field-validated protocols for utilizing this intermediate in complex synthesis.
Physicochemical Data Matrix
Understanding the baseline physical and chemical properties of 4-(3-Bromobenzoyl)quinoline is critical for solvent selection, purification, and reaction design[2]. Below is a synthesized matrix of its core properties.
| Property | Value / Description |
| Chemical Name | 4-(3-Bromobenzoyl)quinoline |
| CAS Registry Number | 1706429-73-3 |
| Molecular Formula | C16H10BrNO |
| Molecular Weight | 312.16 g/mol |
| Appearance | Off-white to pale yellow crystalline powder (typical of conjugated diaryl ketones) |
| Solubility Profile | Soluble in DMF, DMSO, DCM, and EtOAc. Insoluble in water and non-polar aliphatics (e.g., hexanes). |
| Hydrogen Bond Acceptors | 2 (Ketone oxygen, Quinoline nitrogen) |
| Hydrogen Bond Donors | 0 |
| Estimated LogP | ~3.8 (Highly lipophilic, requiring organic/aqueous biphasic systems for transition-metal catalysis) |
Mechanistic Reactivity Profile
The synthetic power of 4-(3-Bromobenzoyl)quinoline lies in its electronic topography. The carbonyl group at the C4 position of the quinoline ring exerts a strong electron-withdrawing effect. This further depletes electron density from the already electron-deficient quinoline core, rendering it highly resistant to electrophilic aromatic substitution but exceptionally stable under oxidative conditions.
Conversely, the meta-positioned bromine on the phenyl ring is electronically decoupled from the direct resonance of the ketone, yet it remains highly primed for oxidative addition by low-valent transition metals. This allows for highly chemoselective Suzuki-Miyaura and Buchwald-Hartwig cross-couplings without disturbing the quinoline core[3]. Furthermore, the bridging diaryl ketone is sterically accessible and can undergo chemoselective reduction or reductive amination[4].
Visualizing Orthogonal Functionalization
To conceptualize the divergent synthetic pathways available to this scaffold, the following logical relationship diagram outlines the primary vectors of functionalization.
Divergent synthetic pathways of 4-(3-Bromobenzoyl)quinoline.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the reaction provides internal visual or analytical cues to confirm that the mechanistic steps (e.g., catalyst activation, hydride transfer) are occurring as intended.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the C-C bond formation at the 3-bromo position using an arylboronic acid[5].
Causality & Reagent Selection: We utilize Pd(dppf)Cl2 because the bidentate dppf ligand provides a wide bite angle, which stabilizes the palladium intermediate against the steric bulk of the ortho/meta-substituted diaryl ketone system. Potassium carbonate ( K2CO3 ) in a 1,4-Dioxane/Water mixture ensures that both the lipophilic quinoline substrate and the inorganic base are sufficiently solvated to allow transmetalation at the biphasic interface.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 4-(3-Bromobenzoyl)quinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M relative to the substrate). Self-Validation: The mixture will appear as a heterogeneous white/pale-yellow suspension.
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Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon.
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Activation & Heating: Heat the reaction mixture to 85°C. Self-Validation: Within 15 minutes, the mixture will transition from an orange suspension to a dark red/brown homogeneous solution. This color change is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species.
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Monitoring: Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 4-6 hours.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash chromatography.
Protocol B: Chemoselective Ketone Reduction to Secondary Alcohol
This protocol details the reduction of the bridging ketone without disturbing the aryl bromide or the quinoline ring[4].
Causality & Reagent Selection: Sodium borohydride ( NaBH4 ) is chosen for its mild hydridic character. A mixed solvent system of Dichloromethane (DCM) and Methanol (MeOH) is critical. DCM solubilizes the highly lipophilic 4-(3-Bromobenzoyl)quinoline, while MeOH provides the protic source required to stabilize the alkoxyborohydride intermediate, drastically accelerating the rate of hydride transfer.
Step-by-Step Methodology:
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Preparation: Dissolve 4-(3-Bromobenzoyl)quinoline (1.0 equiv) in a 1:1 mixture of DCM and MeOH (0.2 M).
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Cooling: Chill the solution to 0°C using an ice bath. Causality: Lowering the temperature prevents potential side reactions, such as the reduction of the quinoline ring, ensuring absolute chemoselectivity for the ketone.
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Hydride Addition: Add NaBH4 (1.5 equiv) portion-wise over 10 minutes. Self-Validation: Immediate, gentle effervescence (hydrogen gas evolution) will be observed. This bubbling confirms the protic activation of the borohydride reagent.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Self-Validation: TLC monitoring under UV (254 nm) will show the disappearance of the starting material and the appearance of a more polar spot (the secondary alcohol).
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Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4Cl until bubbling ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate under reduced pressure to yield the crude alcohol, which is often pure enough (>95%) for subsequent steps without chromatography.
References
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Chemsrc. "4-(3-Bromobenzoyl)quinoline Chemical & Physical Properties". Chemsrc Database. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 136044733, (3-Bromophenyl)(quinolin-4-yl)methanone". PubChem. Available at:[Link]
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Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs Technical Protocols. Available at:[Link]
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Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Royal Society of Chemistry. Available at:[Link]
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ACS Sustainable Chemistry & Engineering. "Efficient Synthesis of Sodium Borohydride: Balancing Reducing Agents with Intrinsic Hydrogen Source". American Chemical Society. Available at:[Link]
Sources
- 1. 4-(3-Bromobenzoyl)quinoline | CAS#:1706429-73-3 | Chemsrc [chemsrc.com]
- 2. (3-Bromophenyl)(quinolin-4-yl)methanone | C16H10BrNO | CID 86811142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
